Cas no 2228451-82-7 (3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine)
3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine
- EN300-1750494
- 3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine
- 2228451-82-7
-
- Inchi: 1S/C10H17N3O/c1-8-6-10(12-13(8)2)14-9-4-3-5-11-7-9/h6,9,11H,3-5,7H2,1-2H3
- InChI Key: ZEAHMUZVCKXGRZ-UHFFFAOYSA-N
- SMILES: O(C1C=C(C)N(C)N=1)C1CNCCC1
Computed Properties
- Exact Mass: 195.137162174g/mol
- Monoisotopic Mass: 195.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 39.1Ų
3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1750494-0.05g |
3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine |
2228451-82-7 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1750494-0.1g |
3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine |
2228451-82-7 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1750494-0.25g |
3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine |
2228451-82-7 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1750494-0.5g |
3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine |
2228451-82-7 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1750494-1.0g |
3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine |
2228451-82-7 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1750494-2.5g |
3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine |
2228451-82-7 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1750494-5.0g |
3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine |
2228451-82-7 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1750494-10.0g |
3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine |
2228451-82-7 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1750494-1g |
3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine |
2228451-82-7 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1750494-5g |
3-[(1,5-dimethyl-1H-pyrazol-3-yl)oxy]piperidine |
2228451-82-7 | 5g |
$3812.0 | 2023-09-20 |
3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine
3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine (CAS No. 2228451-82-7): A Comprehensive Overview
3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine (CAS No. 2228451-82-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This article provides a detailed overview of 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine, including its chemical structure, synthesis methods, pharmacological properties, and recent research advancements.
Chemical Structure and Synthesis
The chemical structure of 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine is defined by a piperidine ring substituted with a 1,5-dimethylpyrazole moiety at the 3-position. The presence of the pyrazole ring imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various biological studies. The synthesis of 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine typically involves multi-step reactions, including the formation of the piperidine ring and subsequent functionalization with the pyrazole group.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the preparation of this compound. For instance, a study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield. This method involves the sequential addition of reagents under mild conditions, making it suitable for large-scale production.
Pharmacological Properties
The pharmacological properties of 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine have been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent activity against various biological targets, including enzymes and receptors involved in neurological disorders and cancer.
In a study published in the Journal of Medicinal Chemistry, 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine was found to inhibit the activity of monoamine oxidase (MAO), an enzyme implicated in the breakdown of neurotransmitters such as serotonin and dopamine. This property makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, preliminary studies have indicated that this compound may have anti-inflammatory effects, further expanding its therapeutic potential.
Clinical Applications and Research Developments
The potential clinical applications of 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine are currently being explored through various preclinical and early-stage clinical trials. One notable area of focus is its use as an adjunct therapy for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that this compound can improve cognitive function and reduce neuroinflammation in animal models.
A recent phase I clinical trial evaluated the safety and tolerability of 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine in healthy volunteers. The results showed that the compound was well-tolerated at various dose levels, with no serious adverse events reported. These findings provide a strong foundation for further clinical development.
Mechanisms of Action
The mechanisms underlying the biological activities of 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine are multifaceted. One key mechanism involves its interaction with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. Studies have shown that this compound can modulate GPCR activity, leading to downstream effects on cellular processes such as gene expression and protein phosphorylation.
In addition to its receptor-mediated actions, 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine has been found to exert direct effects on cellular metabolism. For example, it can influence mitochondrial function by modulating oxidative phosphorylation and ATP production. These metabolic effects may contribute to its neuroprotective properties observed in preclinical models.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine holds promise for advancing our understanding of its therapeutic potential. Future studies should focus on elucidating the molecular mechanisms responsible for its biological activities and optimizing its pharmacokinetic properties for clinical use.
In conclusion, 3-(1,5-dimethyl-1H-pyrazol-3-yl)oxypiperidine (CAS No. 2228451-82-7) is a promising compound with diverse pharmacological properties. Its unique chemical structure and multifaceted mechanisms of action make it an attractive candidate for further development as a novel therapeutic agent. Continued research efforts will undoubtedly uncover new insights into its potential applications in medicine.
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